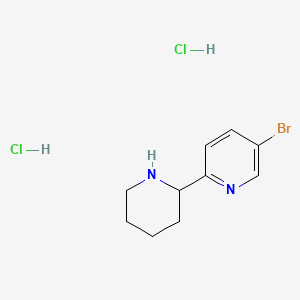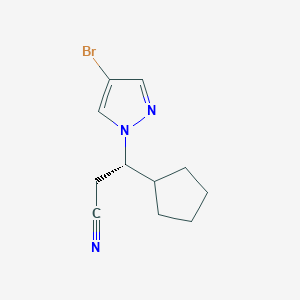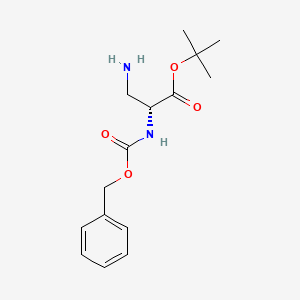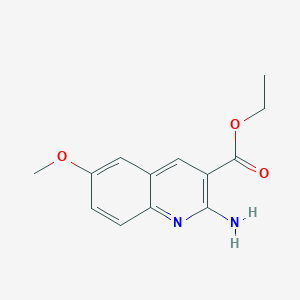
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H13BrN2·2HCl . It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidine ring at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride typically involves the bromination of 2-(piperidin-2-yl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological molecules. It serves as a probe to investigate enzyme mechanisms and receptor binding .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
Comparison: While these compounds share structural similarities with 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, they differ in the position and nature of the substituents. These differences can lead to variations in their chemical reactivity and biological activity. For example, the presence of a nitro group in 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine can significantly alter its electronic properties and reactivity compared to this compound .
Propiedades
Fórmula molecular |
C10H15BrCl2N2 |
|---|---|
Peso molecular |
314.05 g/mol |
Nombre IUPAC |
5-bromo-2-piperidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H |
Clave InChI |
HKOUOZWRGGNCPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=NC=C(C=C2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)

![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)






![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)

